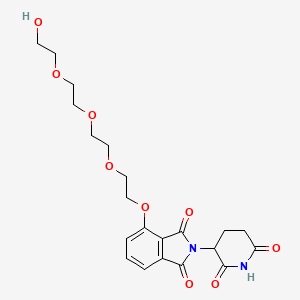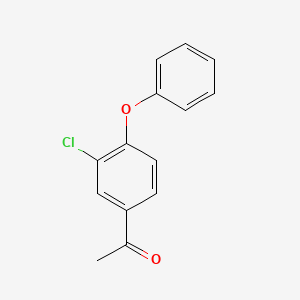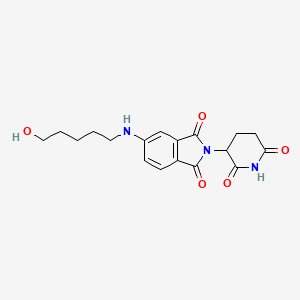
Pomalidomide-5'-C5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5’-C5-OH is a derivative of pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . Pomalidomide itself is a thalidomide analogue, which has shown significant efficacy in clinical settings due to its potent immunomodulatory and anti-angiogenic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-5’-C5-OH involves multiple steps, starting from nitro phthalic acid and 3-amino piperidine-2,6-dione . The reaction typically involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position . Continuous flow synthesis methods have also been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of pomalidomide-5’-C5-OH follows similar synthetic routes but is optimized for large-scale production. The process involves stringent purification steps to achieve a purity greater than 99%, making it feasible for commercial use .
化学反応の分析
Types of Reactions: Pomalidomide-5’-C5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
Pomalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on the activity of immunomodulatory drugs . In biology and medicine, it is investigated for its potential to treat various cancers and inflammatory diseases . The compound is also used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
作用機序
Pomalidomide-5’-C5-OH exerts its effects by modulating the immune system and inhibiting angiogenesis . It binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins . This mechanism is crucial for its anti-cancer activity, as it prevents the growth and proliferation of tumor cells .
類似化合物との比較
Similar Compounds: Similar compounds to pomalidomide-5’-C5-OH include thalidomide and lenalidomide . These compounds share a common structural framework but differ in their specific functional groups, which influence their potency and side effect profiles .
Uniqueness: Pomalidomide-5’-C5-OH is unique due to its enhanced potency and reduced toxicity compared to its analogues . Its ability to selectively degrade target proteins while minimizing off-target effects makes it a valuable compound in both clinical and research settings .
特性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c22-9-3-1-2-8-19-11-4-5-12-13(10-11)18(26)21(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19,22H,1-3,6-9H2,(H,20,23,24) |
InChIキー |
QMTJMIBWOKHLBE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)

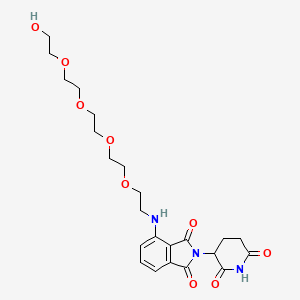

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
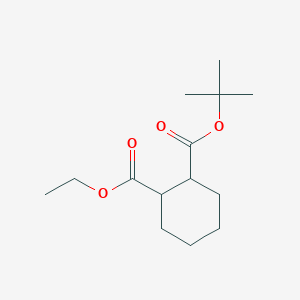
![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)

